8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a triazole ring fused to a pyridine ring, with additional substituents including a chloro group, a nitrophenyl group, and a trifluoromethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
Similar compounds have been shown to interact with their targets, such as c-met kinase, leading to inhibition of the target’s function .
Biochemical Pathways
Inhibition of c-met kinase can affect various cellular processes, including cell growth and migration .
Result of Action
Similar compounds have demonstrated anti-tumor activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several synthetic routes. One common method involves the cycloaddition of nitrile imines with substituted pyridines. For example, a triethylamine-promoted intermolecular [3 + 2] cycloaddition pathway can be used to assemble the triazole ring . This method is efficient and operates under mild conditions, making it suitable for the synthesis of various triazolopyridine derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated processes can further enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include amino derivatives, azido derivatives, and various substituted triazolopyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of human 11β-hydroxysteroid dehydrogenase-type 1 (11β-HSD-1) enzyme, which is involved in the regulation of glucocorticoid hormones.
Materials Science: The unique electronic properties of the trifluoromethyl group make this compound of interest in the development of advanced materials, such as organic semiconductors.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in the study of enzyme inhibition and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl and triazole moieties but differ in the substitution pattern on the triazole ring.
1,2,4-triazolopyridines: These compounds have a similar core structure but may lack the specific substituents found in 8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct electronic and steric properties
Properties
IUPAC Name |
8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3N4O2/c14-10-5-8(13(15,16)17)6-20-11(18-19-12(10)20)7-1-3-9(4-2-7)21(22)23/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INOYPCJSUKPABZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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